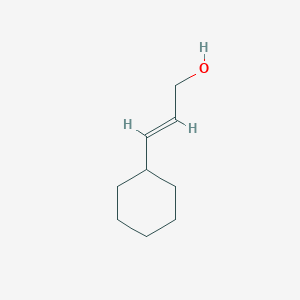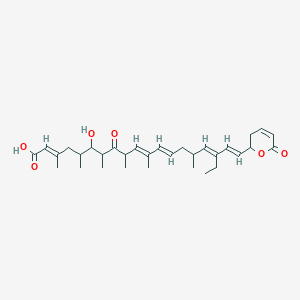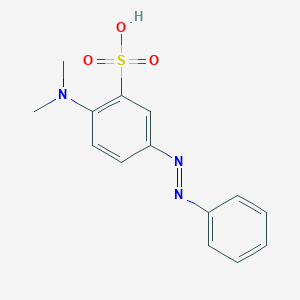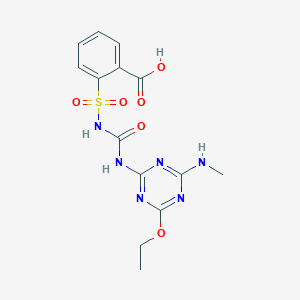
(E)-3-Cyclohexyl-2-propen-1-ol
Descripción general
Descripción
(E)-3-Cyclohexyl-2-propen-1-ol, also known as CHPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CHPO is a colorless liquid with a boiling point of 225°C and a molecular weight of 162.25 g/mol.
Aplicaciones Científicas De Investigación
Self-Chemical Ionization Mass Spectrometry : A study developed a self-chemical ionization method in quadrupole mass spectrometry for compounds including analogues of (E)-2-iod-3-(phenylsulfinyl)-2-propen-1-ol, which provided more information than electron impact ionization, particularly in the high mass area (Zhang, Guo, Wei, & Ma, 2010).
Antimycobacterial Activity : Another study synthesized a series of compounds, including 3-cyclohexyl-substituted analogues, to evaluate their antimycobacterial activity. This research provided insights into structure-activity relationships relevant to treating Mycobacterium tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).
Synthesis Techniques and Applications : A study on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including derivatives of 3-cyclohexyl-2-propyn-1-ols, demonstrated a new method to produce fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).
Role in Chemical Synthesis : The compound has been used in various chemical syntheses, such as the preparation of hexahydroindenones through a Diels–Alder cycloaddition and Nazarov cyclization sequence of triene alcohols, showing its utility in complex organic synthesis processes (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Catalysis and Chemical Reactions : Research has also focused on the mechanism of metathesis homodimerization of terminal olefins catalyzed by chelated ruthenium complexes, involving compounds like 3-cyclohexyl-1-propenes. This study contributes to understanding the mechanisms and selectivity in catalyzed olefin reactions (Dang, Wang, & Wang, 2012).
Biological Effects : A study investigating the effects of 3-Phenyl-2-Propene-1-ol on prostaglandin E2 release from rat cerebral endothelial cells found that it significantly decreases IL-1beta-induced PGE(2) release, suggesting potential therapeutic applications in reducing fever (Guo, Huo, Zhao, Liu, Li, Guo, & Jiang, 2006).
Propiedades
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSIYNNFGTVYJU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)



![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)



